(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
CAS No.:
Cat. No.: VC17950828
Molecular Formula: C23H24N2O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
| Standard InChI Key | HLPYVXKTMXQMID-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a cyclopentane core bridging two 4,5-dihydro-4-phenyloxazole moieties. Each oxazole ring is substituted at the 4-position with a phenyl group, and the cyclopentylidene spacer imposes a fixed stereochemical orientation. The (4R,4'R) configuration ensures a C2-symmetric structure, critical for its enantioselective behavior .
Table 1: Key Structural Descriptors
Conformational Rigidity
The cyclopentylidene linker restricts rotational freedom, stabilizing the compound’s chiral conformation. X-ray crystallography of analogous structures reveals a dihedral angle of 112° between the oxazole rings, enhancing its ability to coordinate metals in a predefined geometry .
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves a [3+2] cycloaddition between a chiral cyclopentane dicarboxylic acid derivative and phenyl-substituted oxazoline precursors. A notable method employs 4,6-dibenzofurandicarboxylic acid as a starting material, followed by stereoselective cyclization under Mitsunobu conditions .
Table 2: Synthesis Optimization Parameters
Enantiomeric Control
The (4S,4'S) enantiomer (CAS: 1639791-77-7) is synthesized using L-tartaric acid as a chiral auxiliary, achieving >99% enantiomeric excess (ee) via recrystallization . This highlights the importance of stereochemical purity in applications like asymmetric catalysis.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a predicted boiling point of 511.8±50.0°C and density of 1.25±0.1 g/cm³ . It is sparingly soluble in polar solvents (e.g., water) but dissolves readily in chloroform and dichloromethane .
| Property | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C under N2/Ar | |
| Light Sensitivity | Protect from UV exposure | |
| Shelf Life | 24 months (unopened) |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch) .
-
NMR: ¹H NMR (CDCl3, 400 MHz) δ 7.45–7.20 (m, 10H, Ph), 4.75 (dd, J = 10.7 Hz, 2H, CH2), 3.92 (t, J = 8.1 Hz, 2H, CH2) .
Applications in Research
Asymmetric Catalysis
The compound serves as a C2-symmetric ligand in transition metal complexes. For example, when coordinated to Co(II) or Ni(II), it induces helical chirality in octahedral complexes, enabling enantioselective Diels-Alder reactions with up to 95% ee .
Table 4: Catalytic Performance in Diels-Alder Reactions
Pharmaceutical Scaffolds
In GPCR-targeted drug discovery, the cyclopentylidene-oxazole scaffold enhances binding affinity for dopamine receptors. Derivatives show 15-fold selectivity for D3 over D2 receptors, making them potential candidates for treating neurological disorders .
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